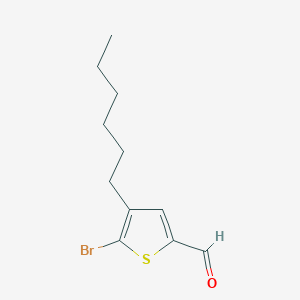

5-bromo-4-hexylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9-7-10(8-13)14-11(9)12/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIPXASZHQGYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

5-Bromo-4-hexylthiophene-2-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of materials science and medicinal chemistry. As a substituted thiophene, it belongs to a class of compounds renowned for their unique electronic properties and biological activities. The strategic placement of a bromine atom, a hexyl chain, and an aldehyde group on the thiophene ring provides a versatile scaffold for synthetic chemists. The bromine and aldehyde functionalities serve as reactive handles for a variety of cross-coupling and condensation reactions, enabling the construction of complex molecular architectures. The hexyl group imparts solubility in organic solvents, a crucial property for the processability of materials destined for electronic devices. This guide provides an in-depth examination of its physicochemical properties, a detailed synthetic protocol, its key applications, and essential safety information for researchers and developers.

Physicochemical Properties

The molecular characteristics of this compound define its utility in various synthetic applications. A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 275.21 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrOS | [1][2][3][4] |

| CAS Number | 291535-21-2 | [1][2][4] |

| IUPAC Name | This compound | N/A |

| Typical Purity | ≥95% - 98% (HPLC) | [1][2][4] |

| Appearance | Varies; typically an oil or low-melting solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol) | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the formylation of a pre-functionalized thiophene ring. The following protocol is based on established organometallic methodologies, ensuring high yield and purity.

Rationale for Synthetic Strategy

The chosen method is a regioselective formylation via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent, N,N-Dimethylformamide (DMF). This approach is favored for several reasons:

-

Regiocontrol: Starting with 2,5-dibromo-3-hexylthiophene allows for selective lithiation at the more sterically accessible 5-position, directing the aldehyde group to the desired location.

-

Mild Conditions: The reaction is conducted at low temperatures (-78 °C), which minimizes side reactions and preserves the integrity of the functional groups.

-

High Yield: Lithium-halogen exchange is a rapid and efficient reaction, often leading to high conversion rates.

Experimental Protocol

Step 1: Synthesis of this compound

-

Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen for 15 minutes.

-

Initial Reagents: 2,5-Dibromo-3-hexylthiophene (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) (1.05 equivalents, typically 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional hour. The choice of n-BuLi is critical as it is a strong enough base to facilitate the lithium-halogen exchange without promoting unwanted side reactions at low temperatures.

-

Formylation: Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture. DMF serves as an efficient and readily available source of the formyl group.

-

Warming and Quenching: The reaction is allowed to warm slowly to room temperature overnight. The mixture is then carefully poured into a beaker containing 2 M hydrochloric acid (HCl) to hydrolyze the intermediate and quench any unreacted n-BuLi.

-

Extraction and Workup: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Step 2: Purification

-

Column Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, is employed. This technique separates the desired product from starting materials and non-polar byproducts.

-

Characterization: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][7][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Key Applications in Research and Development

The unique combination of functional groups makes this compound a valuable intermediate in several high-technology sectors.

A. Organic Electronics and Materials Science

This compound is a cornerstone for synthesizing conjugated polymers and small molecules used in organic electronic devices.[2]

-

Organic Photovoltaics (OPVs): The thiophene unit is an excellent electron-donating moiety. The bromine atom provides a site for polymerization, often through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. The aldehyde can be further modified to tune the electronic properties of the final polymer, impacting device efficiency.

-

Organic Field-Effect Transistors (OFETs): The hexyl side chain is crucial for ensuring the solubility and processability of the resulting polymers, which allows for the formation of thin, uniform films necessary for high charge carrier mobility in OFETs.

The incorporation of this building block into a polymer backbone is a fundamental step in creating these advanced materials.

Polymerization Pathway Diagram

Caption: Role as a monomer in conjugated polymer synthesis for electronics.

B. Pharmaceutical and Medicinal Chemistry

The thiophene ring is a well-known bioisostere of the benzene ring and is present in numerous approved drugs. Thiophene-2-carbaldehyde derivatives have been investigated for a range of biological activities.[9]

-

Scaffold for Drug Discovery: This compound serves as a starting point for creating libraries of novel molecules. The aldehyde group is readily converted into other functionalities such as imines, oximes, or hydrazones, which can interact with biological targets.

-

Potential Therapeutic Areas: Research on related arylthiophene-2-carbaldehydes has shown potential antibacterial, anti-inflammatory, and anti-tumor activities.[5][9][10] While this specific molecule requires further investigation, its structure is a promising template for developing new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) should always be consulted, data from analogous compounds provide a strong basis for safe handling protocols.[11][12][13]

-

Hazards: Expected to cause skin, eye, and respiratory irritation. May be harmful if swallowed, inhaled, or in contact with skin.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation. Its well-defined structure provides a reliable and versatile platform for creating next-generation organic electronics and for exploring new frontiers in medicinal chemistry. The synthetic accessibility and dual-reactive sites ensure its continued relevance in both academic research and industrial development. As demand for advanced materials and novel therapeutics grows, the importance of such meticulously designed building blocks will only increase.

References

-

ChemUniverse. This compound [P90872]. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 5-Bromo-4-octylthiophene-2-carbaldehyde. [Link]

-

CP Lab Safety. This compound, min 98% (HPLC), 1 gram. [Link]

-

PubChem. 5-Bromo-3-hexylthiophene-2-carbaldehyde. [Link]

-

PubChem. 5-Bromo-4-methylthiophene-2-carbaldehyde. [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript. [Link]

-

ResearchGate. Synthesis of Monomers and Initiators. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-4-phenylthiophene-2-carbaldehyde: Your Source for Quality Intermediates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Powerhouse: 5-Bromo-4-phenylthiophene-2-carbaldehyde. [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells - ESI. [Link]

-

National Institutes of Health. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-Bromo-3-hexylthiophene-2-carbaldehyde | C11H15BrOS | CID 125494356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 5-Bromo-4-methylthiophene-2-carbaldehyde | C6H5BrOS | CID 16414192 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-4-hexylthiophene-2-carbaldehyde: A Key Building Block for Organic Electronics

Introduction: The Strategic Importance of Functionalized Thiophenes

In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated systems are paramount to achieving superior device performance. Among the myriad of heterocyclic building blocks, functionalized thiophenes have emerged as a cornerstone for the construction of high-performance organic semiconductors. 5-bromo-4-hexylthiophene-2-carbaldehyde is a strategically designed intermediate that offers synthetic versatility for creating conjugated polymers and small molecules tailored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

The unique arrangement of the bromo, hexyl, and carbaldehyde functionalities on the thiophene ring provides a powerful platform for molecular engineering. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the extension of the conjugated system. The hexyl chain imparts solubility, a critical factor for solution-processable fabrication techniques, while the carbaldehyde group offers a reactive site for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its key physicochemical properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 291535-21-2 | [1] |

| Molecular Formula | C₁₁H₁₅BrOS | [1] |

| Molecular Weight | 275.21 g/mol | [1] |

| Appearance | Not specified (typically a solid or oil) | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Synthesis of this compound: A Representative Protocol

Experimental Protocol: A Proposed Synthesis

Step 1: Bromination of 3-Hexylthiophene

The initial step involves the regioselective bromination of 3-hexylthiophene at the 2- and 5-positions. This is a crucial transformation that sets the stage for the subsequent selective functionalization.

-

Methodology:

-

Dissolve 3-hexylthiophene in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add two equivalents of N-bromosuccinimide (NBS) portion-wise, while protecting the reaction from light.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting 2,5-dibromo-3-hexylthiophene by column chromatography on silica gel.

-

Step 2: Regioselective Lithiation and Formylation

This step leverages the differential reactivity of the two bromine atoms on the thiophene ring to achieve regioselective formylation at the 2-position. The bromine at the α-position (adjacent to the sulfur atom) is more susceptible to lithium-halogen exchange.

-

Methodology:

-

Dissolve the purified 2,5-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise. The choice of exactly one equivalent is critical to achieve mono-lithiation.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Add an excess of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic systems like thiophenes, minimizing over-bromination and side reactions.

-

Low-Temperature Lithiation: Performing the lithium-halogen exchange at -78°C is crucial to prevent side reactions, such as the deprotonation of the alkyl chain or attack at the second bromine atom.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is essential as organolithium reagents are highly reactive towards water and oxygen.

Visualizing the Synthetic Workflow

Caption: Key reaction pathways of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in the field of organic electronics. Its carefully orchestrated functionalities provide synthetic chemists with a versatile and powerful tool for the construction of novel organic semiconductors. While detailed characterization data for this specific isomer remains to be fully documented in accessible literature, the established chemistry of its structural analogues provides a clear roadmap for its synthesis and application. As the demand for higher-performance and solution-processable organic electronic devices continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for the next generation of flexible and efficient electronic technologies.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... [2]2. ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum. [3]3. Ali, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4633. [Link]

-

Ullah, H., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Journal of Chemistry, 2021, 1-13. [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [4]6. Gendron, F. P., et al. (2022). Acceptor–donor–acceptor (A–D–A) derivatives based on dibenzochrysene. Materials Advances, 3(1), 438-446. [Link]

-

PubChem. (n.d.). 5-Bromo-4-octylthiophene-2-carbaldehyde. [5]8. Luzio, A. D., et al. (2018). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Macromolecules, 51(15), 5876–5884. [Link]

-

MySkinRecipes. (n.d.). This compound. [1]10. CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 1 gram. [6]11. PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. [7]12. Reddy, G. S., et al. (2017). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2017(2), M935. [Link]

-

Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14147-14165. [Link]

-

PubChem. (n.d.). 5-Bromo-3-hexylthiophene-2-carbaldehyde. [8]15. Cherng, J.-S., et al. (2016). Preparation and Characterization of Flexible Substrate Material from Phenyl-Thiophene-2-Carbaldehyde Compound. Polymers, 8(5), 183. [Link]

-

Cherng, J.-S., et al. (2016). Preparation and Characterization of Flexible Substrate Material from Phenyl-Thiophene-2-Carbaldehyde Compound. PMC. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 5-Bromo-4-octylthiophene-2-carbaldehyde | C13H19BrOS | CID 141728740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-3-hexylthiophene-2-carbaldehyde | C11H15BrOS | CID 125494356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-bromo-4-hexylthiophene-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-bromo-4-hexylthiophene-2-carbaldehyde, a substituted thiophene derivative of interest to researchers in materials science and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided herein are based on standard laboratory protocols for the characterization of novel organic compounds.

Molecular Structure and Key Features

This compound possesses a thiophene ring substituted with a bromine atom, a hexyl group, and a carbaldehyde group. This substitution pattern breaks the symmetry of the thiophene ring, leading to a unique and predictable spectroscopic signature. Understanding these spectral features is crucial for confirming the synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the thiophene ring proton, and the protons of the hexyl chain. The chemical shifts are influenced by the electronic effects of the substituents on the thiophene ring.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | CHO |

| ~7.70 | s | 1H | Thiophene H-3 |

| ~2.75 | t | 2H | α-CH₂ (hexyl) |

| ~1.65 | p | 2H | β-CH₂ (hexyl) |

| ~1.30 | m | 6H | γ, δ, ε-CH₂ (hexyl) |

| ~0.90 | t | 3H | CH₃ (hexyl) |

Causality of Predicted Chemical Shifts:

-

Aldehydic Proton (~9.85 ppm): The strong deshielding of the aldehydic proton is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

-

Thiophene Proton (~7.70 ppm): The lone proton on the thiophene ring (H-3) is in a deshielded environment due to the aromatic ring current and the electron-withdrawing effects of the adjacent carbaldehyde and the bromine atom.[1]

-

Hexyl Chain Protons: The chemical shifts of the hexyl chain protons decrease with increasing distance from the thiophene ring, with the α-methylene group being the most deshielded due to its proximity to the aromatic ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=O (aldehyde) |

| ~145.0 | C-4 (thiophene) |

| ~142.0 | C-2 (thiophene) |

| ~138.0 | C-3 (thiophene) |

| ~115.0 | C-5 (thiophene) |

| ~31.5 | α-CH₂ (hexyl) |

| ~30.0 | CH₂ (hexyl) |

| ~29.0 | CH₂ (hexyl) |

| ~22.5 | CH₂ (hexyl) |

| ~14.0 | CH₃ (hexyl) |

Causality of Predicted Chemical Shifts:

-

Carbonyl Carbon (~182.0 ppm): The carbon of the aldehyde group is highly deshielded due to the double bond to the electronegative oxygen atom.

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the bromine (C-5) is expected at a lower chemical shift due to the heavy atom effect of bromine. The carbons attached to the aldehyde (C-2) and the hexyl group (C-4) are also significantly shifted.[3][4]

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.[5]

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities.

¹H NMR Data Acquisition

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[6]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.[7]

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.[3]

-

Acquisition Parameters:

-

Spectral Width: ~12-15 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds[3]

-

¹³C NMR Data Acquisition

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to obtain a spectrum with single lines for each carbon.[8]

-

Acquisition Parameters:

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretching (hexyl) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde, Fermi doublet) |

| ~1670 | Strong | C=O stretching (conjugated aldehyde) |

| ~1550-1450 | Medium | C=C stretching (thiophene ring) |

| ~1200-1000 | Medium | C-H in-plane bending |

| ~800-700 | Strong | C-H out-of-plane bending |

Causality of Predicted Absorptions:

-

C=O Stretch (~1670 cm⁻¹): The carbonyl group of the aldehyde conjugated to the thiophene ring is expected to absorb at a lower wavenumber compared to a non-conjugated aldehyde due to resonance, which weakens the C=O bond.[10]

-

Aldehydic C-H Stretch (~2820, ~2720 cm⁻¹): The two bands for the aldehydic C-H stretch are a characteristic feature known as a Fermi doublet.

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1550-1450 cm⁻¹ region.[10]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[11][12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11]

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[11]

Workflow for ATR-IR Analysis

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[13][14]

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted m/z Values and Fragment Assignments

| m/z (relative intensity) | Assignment |

| 274/276 (M⁺) | Molecular ion |

| 273/275 | [M-H]⁺ |

| 195 | [M-Br]⁺ |

| 203/205 | [M-C₅H₁₁]⁺ |

| 166 | [M-Br-CHO]⁺ |

Causality of Fragmentation:

-

Molecular Ion (m/z 274/276): The two peaks of approximately equal intensity for the molecular ion are due to the two stable isotopes of bromine.

-

[M-H]⁺ (m/z 273/275): Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.

-

[M-Br]⁺ (m/z 195): Cleavage of the C-Br bond is a favorable fragmentation due to the stability of the resulting thiophene radical cation.

-

[M-C₅H₁₁]⁺ (m/z 203/205): Benzylic-like cleavage of the hexyl chain, with loss of a pentyl radical, is another expected fragmentation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[15]

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a predicted spectroscopic dataset and standardized analytical protocols for the characterization of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, serves as a valuable reference for researchers working with this and related thiophene derivatives. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound.

References

-

The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

- Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper.

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

-

PennState University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. [Link]

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Miller, A.-F. (2010). Running 13C spectra. [Link]

-

ResearchGate. (n.d.). IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl).... [Link]

-

Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-. NIST WebBook. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

PubChem. (n.d.). 5-Bromo-3-hexylthiophene-2-carbaldehyde. [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. [Link]

-

Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. oipub.com [oipub.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 5-bromo-4-hexylthiophene-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Advanced Materials

5-bromo-4-hexylthiophene-2-carbaldehyde is not merely a chemical compound; it is a critical architectural element in the landscape of modern organic electronics. As a key intermediate, it serves as a foundational building block in the synthesis of conjugated polymers and small molecules tailored for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The electronic properties of the resulting materials—charge carrier mobility, light absorption, and overall device efficiency—are exquisitely sensitive to the purity of this precursor. The presence of even trace impurities can introduce defects into the polymer backbone, disrupt molecular packing, and ultimately compromise the performance and reproducibility of the final device.

This guide eschews a simplistic, step-by-step template. Instead, it offers an in-depth, multi-technique methodology grounded in years of application science. We will explore not just the how but the why behind each analytical choice, creating a self-validating system for assessing the purity of this compound, ensuring that your research is built upon a foundation of unimpeachable material quality.

The First Line of Defense: Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds. Its primary function is to separate the main compound from impurities and provide a quantitative measure of purity, often expressed as a percentage of the total peak area.[3] For commercial batches, a purity of 98% or higher as determined by HPLC is a common specification.[4]

Causality Behind the Method

We employ a reverse-phase HPLC (RP-HPLC) method because the analyte, being relatively nonpolar due to its hexyl chain and thiophene ring, will have a strong affinity for a nonpolar stationary phase (like C8 or C18).[3][5][6] By using a polar mobile phase, we can elute the compound and its impurities based on subtle differences in their polarity. More polar impurities will elute earlier, while more nonpolar (or "greasier") impurities will be retained longer on the column.

Experimental Protocol: RP-HPLC

-

Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array or UV-Vis detector is required.[3]

-

Column Selection: A C18 (ODS) or C8 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) provides excellent resolving power for this class of compounds.[3][5]

-

Mobile Phase Preparation:

-

Solvent A: High-purity water with 0.1% formic acid. (Formic acid is MS-compatible and aids in producing sharp, symmetrical peaks).[5]

-

Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

-

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter to protect the column from particulates.[3]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 295 nm (Thiophene derivatives typically exhibit strong absorbance in this region).

-

Gradient Elution:

-

Start at 70% B, hold for 2 minutes.

-

Ramp to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to 70% B over 1 minute and re-equilibrate for 5 minutes.

-

-

-

Data Analysis: Purity is calculated by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

Interpreting the Chromatogram

A pure sample will exhibit a single, sharp, symmetrical peak. The presence of other peaks signifies impurities. Note their retention times and relative area percentages. Potential impurities could include unreacted starting materials (e.g., 2-hexylthiophene), over-brominated species, or byproducts from the formylation step.

Unambiguous Structural Verification: NMR Spectroscopy

While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation. It acts as a molecular fingerprint, verifying the connectivity of atoms and identifying structurally related impurities that might co-elute in chromatography. We utilize both ¹H and ¹³C NMR for a complete picture.

Causality Behind the Method

¹H NMR allows us to "see" the chemical environment of every proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration (relative number of protons) of each signal must match the expected structure. Impurities, even isomers, will present a different set of signals. ¹³C NMR complements this by confirming the presence of all unique carbon atoms, which is especially useful for identifying impurities lacking protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.[7]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).[7] CDCl₃ is an excellent solvent for this compound and its typical proton and carbon residual signals are well-known and do not interfere with key analyte signals.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Interpreting the Spectra

The spectra must be clean, with signals corresponding only to the target compound and the deuterated solvent.

Table 1: Expected NMR Signal Assignments for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.85 | Singlet (s) | 1H | ~182.5 |

| Thiophene (C3-H) | ~7.75 | Singlet (s) | 1H | ~144.0 |

| Thiophene (C4) | - | - | - | ~143.0 |

| Thiophene (C2) | - | - | - | ~137.0 |

| Thiophene (C5-Br) | - | - | - | ~115.0 |

| Hexyl (α-CH₂) | ~2.75 | Triplet (t) | 2H | ~31.6 |

| Hexyl (β-CH₂) | ~1.65 | Quintet | 2H | ~30.5 |

| Hexyl (γ,δ-CH₂) | ~1.35 | Multiplet (m) | 4H | ~29.0, ~28.8 |

| Hexyl (ε-CH₂) | ~1.30 | Multiplet (m) | 2H | ~22.6 |

| Hexyl (ω-CH₃) | ~0.90 | Triplet (t) | 3H | ~14.1 |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

The presence of extraneous peaks indicates impurities. For example, a singlet around 7.46 ppm could indicate the presence of the related compound 5-bromo-3-hexylthiophene-2-carbaldehyde.[7]

mol [label=<

>];caption [label="Structure with key proton environments.", fontname="Arial", fontsize=10]; }

Detecting Volatiles and Confirming Mass: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying volatile and semi-volatile impurities and, crucially, for confirming the molecular weight of the target compound.[8][9] Its high sensitivity makes it perfect for detecting residual solvents or low-boiling point synthetic byproducts.

Causality Behind the Method

GC separates compounds based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. This provides two orthogonal pieces of information: retention time (from GC) and mass spectrum (from MS), allowing for confident identification of separated components.

Experimental Protocol: GC-MS

-

Instrumentation: A standard GC-MS system with an electron ionization (EI) source.[8]

-

Column: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness of a nonpolar stationary phase (e.g., 5% phenyl methylpolysiloxane).

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

-

Inlet Temperature: 250 °C with a split ratio of 20:1.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

-

MS Conditions:

Interpreting the Data

The Total Ion Chromatogram (TIC) will show a major peak at a specific retention time. The mass spectrum of this peak must correspond to this compound. Look for the molecular ion (M⁺). Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, the molecular ion will appear as a pair of peaks (an isotopic doublet) at m/z 274 and 276, with nearly equal intensity.[10] This isotopic signature is a hallmark of a mono-brominated compound and provides powerful evidence for its identity. Any other peaks in the chromatogram should be investigated by analyzing their respective mass spectra to identify potential volatile impurities.

Fundamental Compositional Check: Elemental Analysis

Elemental analysis (CHNS) is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a compound.[11][12] It serves as a final, absolute check on the compound's empirical formula and overall purity.

Causality Behind the Method

The technique relies on the complete combustion of a small, precisely weighed amount of the sample.[12] The resulting combustion gases (CO₂, H₂O, SO₂, and N₂) are separated and quantified by detectors. By comparing the experimental mass percentages to the theoretical values calculated from the molecular formula, we can verify the elemental composition. A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.

Experimental Protocol: CHNS Combustion Analysis

-

Instrumentation: A dedicated CHNS elemental analyzer.

-

Sample Preparation: The sample must be thoroughly dried to remove residual moisture, which would artificially inflate the hydrogen and oxygen content. Weigh 1-2 mg of the sample into a tin capsule.

-

Analysis: The instrument automatically combusts the sample in an oxygen-rich environment and analyzes the resulting gases.

Interpreting the Results

The experimental results should fall within ±0.4% of the theoretical values for a sample to be considered pure.

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % (for C₁₁H₁₅BrOS) | Acceptable Experimental Range |

| Carbon (C) | 48.01 | 47.61 - 48.41 |

| Hydrogen (H) | 5.50 | 5.10 - 5.90 |

| Sulfur (S) | 11.65 | 11.25 - 12.05 |

Theoretical values calculated based on a molecular weight of 275.21 g/mol .[10]

Conclusion: A Synthesis of Orthogonal Data

The purity of this compound cannot be assured by a single technique. True confidence is achieved through the synthesis of data from these orthogonal and complementary methods. A sample deemed suitable for high-stakes applications in research and development must satisfy all of the following criteria:

-

HPLC: Purity of ≥98%, with a single major peak.

-

NMR: Clean ¹H and ¹³C spectra perfectly matching the proposed structure with no unassignable signals.

-

GC-MS: A single major peak exhibiting the correct molecular ion isotopic pattern for a mono-brominated compound (m/z 274/276).

-

Elemental Analysis: Experimental C, H, and S percentages that agree with the theoretical values within a ±0.4% margin.

By adhering to this comprehensive analytical workflow, researchers and developers can proceed with confidence, knowing their foundational materials are of the highest possible quality, thereby ensuring the integrity and reproducibility of their scientific outcomes.

References

- SIELC Technologies. Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column.

- ChemUniverse. This compound [P90872].

- The Royal Society of Chemistry. Supporting Information for D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

- CP Lab Safety. This compound, min 98% (HPLC), 1 gram.

- BenchChem.

-

MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

- MySkinRecipes. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Powerhouse: 5-Bromo-4-phenylthiophene-2-carbaldehyde.

- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Evaluation of gas chromatography-mass spectrometry analysis and yield.

- ACS Publications. Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals | ACS Omega.

- AZoM. A Look at Elemental Analysis for Organic Compounds.

- Eltra. Elemental Analysis - Organic & Inorganic Compounds.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemuniverse.com [chemuniverse.com]

- 11. azom.com [azom.com]

- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

A Comprehensive Technical Guide to 5-Bromo-4-hexylthiophene-2-carbaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 5-bromo-4-hexylthiophene-2-carbaldehyde, a key intermediate in the fields of organic electronics and medicinal chemistry. We will delve into its chemical properties, commercial availability, synthesis, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Introduction to this compound

This compound, with the CAS Number 291535-21-2, is a substituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prevalent scaffold in both materials science and medicinal chemistry. The strategic placement of a bromo group at the 5-position, a hexyl chain at the 4-position, and a carbaldehyde (formyl) group at the 2-position makes this molecule a versatile building block for further chemical modifications.

The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The aldehyde group is reactive towards nucleophiles and can be readily transformed into a variety of other functional groups. The hexyl chain enhances solubility in organic solvents, which is a crucial property for solution-processed applications in organic electronics and for improving the pharmacokinetic profile of potential drug candidates.

Commercial Availability

This compound is available from a range of commercial suppliers, catering to research and development needs. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to grams. For larger-scale synthesis, some suppliers may offer bulk quantities upon request.

| Supplier | Purity | Available Quantities |

| ChemUniverse[1] | 95% | 100mg, 250mg, 1g |

| MySkinRecipes[2] | 95% | 100mg |

| ChemShuttle | Custom | Custom synthesis |

| Moldb[3] | 98% | Inquire |

| CP Lab Safety[4] | min 98% (HPLC) | 1g |

| Sigma-Aldrich[3] | Inquire | Inquire |

Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound

Proposed Synthesis Workflow

The proposed synthesis begins with the bromination of 3-hexylthiophene, followed by formylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for thiophene functionalization.[5][6]

Step 1: Synthesis of 2,4-dibromo-3-hexylthiophene

-

To a solution of 3-hexylthiophene in a suitable solvent (e.g., a mixture of chloroform and acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 2,4-dibromo-3-hexylthiophene.

Causality: The use of NBS provides a source of electrophilic bromine, which will preferentially substitute at the electron-rich 2 and 5 positions of the thiophene ring. The hexyl group at the 3-position directs the second bromination to the 4-position due to steric hindrance at the adjacent 2-position.

Step 2: Synthesis of this compound

-

Dissolve 2,4-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The greater acidity of the proton at the 5-position (alpha to the sulfur) directs the lithium-halogen exchange to this position.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain this compound.

Causality: At low temperatures, n-BuLi acts as a strong base to facilitate a lithium-halogen exchange at the more reactive 5-position of the dibrominated thiophene. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.

Applications

Organic Electronics

The primary application of this compound is as a monomer or intermediate in the synthesis of conjugated polymers and small molecules for organic electronic devices.[2] These materials are integral to the development of:

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be used as the emissive layer in OLEDs.

-

Organic Photovoltaics (OPVs): These materials are used as electron donors in the active layer of organic solar cells.

-

Organic Field-Effect Transistors (OFETs): Conjugated thiophene polymers serve as the semiconductor channel in OFETs.

The incorporation of this building block allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the optical properties, like the absorption spectrum, of the resulting materials.

Drug Development and Medicinal Chemistry

While the direct application of this compound in drug development is not extensively documented, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[7]

The structural features of this compound make it a valuable starting material for the synthesis of novel drug candidates.[8] The aldehyde functionality can be used to synthesize Schiff bases, hydrazones, and other derivatives, which are classes of compounds known to possess diverse pharmacological activities. The bromo group allows for the introduction of various aryl and heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space in the search for new therapeutic agents.[9]

For instance, derivatives of thiophene-2-carbaldehyde have been investigated for their potential as anticancer and antioxidant agents.[10] The synthesis of a library of compounds derived from this compound could lead to the discovery of novel molecules with therapeutic potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 291535-21-2) is not widely available. However, based on the safety information for structurally similar compounds like 5-bromothiophene-2-carbaldehyde, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aldehyde proton (around 9-10 ppm), the thiophene ring proton, and the protons of the hexyl chain.

-

¹³C NMR: Would display signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the hexyl group.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: Would show a strong absorption band for the carbonyl group of the aldehyde (typically around 1670-1700 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined structure and reactive functional groups provide a robust platform for the synthesis of advanced functional materials and novel therapeutic agents. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications to aid researchers and drug development professionals in their work with this important compound. As with any chemical, adherence to strict safety protocols is paramount.

References

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

- Ali, A., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Molecules, 23(12), 3236.

-

ThreeBond. (2021). SAFETY DATA SHEET. Retrieved from [Link]

- Saeed, A., et al. (2022).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-4-phenylthiophene-2-carbaldehyde. Retrieved from [Link]

- Md. Kamal, H., et al. (2017). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2017(4), M960.

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

- Iqbal, J., et al. (2013).

- Zhang, Y., et al. (2018). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Macromolecules, 51(15), 5736–5744.

-

PubChem. (n.d.). 5-Bromo-4-octylthiophene-2-carbaldehyde. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

- Saeed, A., et al. (2022).

-

CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 1 gram. Retrieved from [Link]

- Saeed, A., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(15), 4978.

-

Semantic Scholar. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. Retrieved from [Link]

-

FAQ. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P90872]. Retrieved from [Link]

- Hansen, T. V., & Skattebøl, L. (2002). ortho-Formylation of phenols. Organic Syntheses, 79, 152.

-

ResearchGate. (2001). Poly[3-hexyl-4-(6-bromohexyl)thiophene]: A key-intermediate for the synthesis of self-plastifying multifunctional polythiophenes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hexyl-2-(3-hexylthiophen-2-yl)thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]

-

ResearchGate. (2004). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.

-

MySkinRecipes. (n.d.). 5-Bromo-4-phenylthiophene-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [myskinrecipes.com]

- 3. 5-bromo-2-hexylthiophene properties | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-4-phenylthiophene-2-carbaldehyde [myskinrecipes.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 11. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-bromo-4-hexylthiophene-2-carbaldehyde

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 5-bromo-4-hexylthiophene-2-carbaldehyde (CAS No. 291535-21-2). It is intended for researchers, scientists, and professionals in the field of drug development and organic electronics, where this compound serves as a critical building block. The protocols and insights described herein are grounded in established safety principles and an understanding of the unique chemical reactivity of substituted thiophenes.

Compound Profile and Reactivity Insights

This compound is a substituted thiophene derivative with a molecular formula of C₁₁H₁₅BrOS and a molecular weight of 275.21 g/mol .[1][2] Its structure, featuring a reactive aldehyde group and a bromine atom on the thiophene ring, makes it a versatile intermediate in organic synthesis, particularly in the construction of conjugated polymers and small molecules for organic electronics.[3] The hexyl group confers solubility in organic solvents, facilitating its use in solution-based processing.

The primary reactivity centers are the aldehyde, susceptible to nucleophilic attack and oxidation/reduction, and the carbon-bromine bond, which is amenable to various cross-coupling reactions. Understanding this reactivity is paramount to safe handling, as it informs potential incompatibilities and hazardous reaction pathways.

Toxicological Considerations for Substituted Thiophenes

Hazard Identification and Mitigation

Based on data from structurally similar compounds, this compound is anticipated to present the following hazards. A conservative approach, treating the compound with the highest level of precaution indicated by its analogs, is recommended.

| Hazard Statement | Description | Precautionary Action |

| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |

| H335 | May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area. |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | Do not eat, drink or smoke when using this product. Avoid all personal contact. |

This table is a synthesis of hazard information from analogous compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. The following diagram outlines the mandatory PPE workflow.

Caption: Mandatory PPE Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent exposure and maintain the integrity of the compound.

Handling

-

Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: While not universally required for all thiophenes, for sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation, especially if the compound is to be used in catalysis or electronic applications.

-

Avoidance of Incompatibles: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these can initiate exothermic or otherwise hazardous reactions with the aldehyde functionality.

-

Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Contaminated work clothing should be removed and laundered separately.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration.

-

Protection: Protect from light and moisture, which can degrade the compound.

-

Segregation: Store away from incompatible materials.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical. The following decision tree outlines the immediate steps to be taken in the event of an accidental exposure or spill.

Caption: Decision Tree for Emergency Response to Spills and Exposures.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste material and any contaminated absorbent materials in a dedicated, sealed, and properly labeled hazardous waste container.

-

Disposal Route: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable synthetic intermediate, and its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of hazard mitigation, proper handling and storage, and emergency preparedness into all workflows, researchers can minimize risks and ensure a safe laboratory environment.

References

-

MySkinRecipes. this compound.[Link]

-

ChemUniverse. this compound [P90872].[Link]

-

PubChem. 5-Bromo-3-hexylthiophene-2-carbaldehyde.[Link]

-

Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]

Sources

Solubility Profile of 5-bromo-4-hexylthiophene-2-carbaldehyde: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-4-hexylthiophene-2-carbaldehyde (BHThC), a critical intermediate in the synthesis of advanced materials for organic electronics.[1] While specific quantitative solubility data for BHThC is not extensively documented in public literature, this paper synthesizes information from structurally analogous thiophene derivatives, fundamental chemical principles, and established laboratory practices to construct a reliable solubility profile. We will explore the theoretical underpinnings of its solubility, present a predicted profile across various organic solvent classes, and provide a robust, step-by-step protocol for empirical determination. This guide is intended for researchers, chemists, and materials scientists in both academic and industrial settings, particularly those engaged in the development of organic semiconductors, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

Introduction: The Significance of a Solubilized Intermediate

This compound (Molecular Formula: C₁₁H₁₅BrOS, Molecular Weight: 275.21 g/mol ) is a highly functionalized thiophene monomer.[2] Its structure is tailored for subsequent polymerization and modification, making it a valuable building block for conjugated polymers.[1]

The molecule's architecture combines several key features:

-

A Thiophene Ring: A five-membered aromatic heterocycle that forms the backbone of many conductive polymers.

-

A Bromo Group (Position 5): A reactive site, ideal for cross-coupling reactions (e.g., Suzuki, Stille) to extend the polymer chain.

-

An Aldehyde Group (Position 2): A versatile functional group for various chemical transformations.

-

A Hexyl Chain (Position 4): A solubilizing alkyl group. The inclusion of such side chains is a common strategy to overcome the poor solubility often associated with rigid, fused aromatic systems, enabling solution-based processing of the final materials.[3][4]

Understanding and controlling the solubility of BHThC is not a trivial procedural step but a cornerstone of its successful application. Inefficient dissolution can lead to incomplete reactions, difficulties in purification (e.g., precipitation during chromatography), and inconsistencies in film formation for electronic device fabrication. This guide aims to provide the foundational knowledge required to handle this intermediate with precision.

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (BHThC) and the solvent. The principle of "like dissolves like" serves as our primary guide.[5]

-

Polarity Analysis: BHThC is a molecule of intermediate polarity. The thiophene ring and the C-Br bond contribute to its polarizability, while the aldehyde group (-CHO) is a polar, hydrogen-bond accepting moiety. Conversely, the hexyl (C₆H₁₃) side chain is distinctly non-polar. This dual nature suggests that BHThC will not be soluble in highly polar solvents like water, a characteristic common to most thiophene derivatives.[6][7] However, it is expected to exhibit good solubility in a range of organic solvents.

-

Solvent Class Predictions:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hexyl group will strongly favor interaction with non-polar solvents. While the polar aldehyde and bromo-thiophene core may limit infinite solubility, good to moderate solubility is expected, particularly in aromatic solvents like toluene, which can engage in π-stacking interactions with the thiophene ring. Alkyl-substituted fused thiophenes have demonstrated solubility in hexane and toluene.[3]

-

Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents are often excellent choices for substituted thiophenes. Chlorinated solvents like chloroform and DCM are effective at dissolving moderately polar organic compounds. THF, with its ether oxygen, can interact favorably with the polar regions of BHThC. Synthesis and purification procedures for similar compounds frequently employ chloroform, THF, and ethyl acetate, indicating solubility.[3][8][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is expected to be lower than in polar aprotic ones. While the aldehyde group can accept hydrogen bonds, the large non-polar hexyl chain and the overall size of the molecule will likely hinder effective solvation by smaller alcohol molecules.[5] However, some solubility is plausible, as seen in the related, smaller compound 5-bromothiophene-2-carbaldehyde, which is soluble in methanol.[8][10]

-

Table 1: Predicted and Literature-Informed Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Non-Polar Aliphatic | Hexane, Heptane | Moderate | The long hexyl chain enhances affinity for non-polar solvents. Fused alkyl-thiophenes are soluble in hexane.[3] |

| Non-Polar Aromatic | Toluene, Xylene | Good to Excellent | Aromatic ring interactions (π-π stacking) and dispersion forces. Toluene is a good solvent for many thiophene systems.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Effective at solvating moderately polar compounds with large surface areas. Chloroform is a documented solvent for related compounds.[3][8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good | THF is a versatile polar aprotic solvent. Diethyl ether is less polar and may be slightly less effective.[3] |

| Esters | Ethyl Acetate | Good | Balances polarity and is a common solvent for chromatography and extraction of thiophene derivatives.[3] |

| Ketones | Acetone | Moderate to Low | More polar than esters; may be a poor solvent for the related polymer P3HT, suggesting limited solubility for the monomer.[11] |

| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding potential is offset by the large non-polar alkyl chain.[8][10] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble / Very Low | The non-polar character of the hexyl chain dominates. Thiophenes are generally insoluble in water.[7] |

Experimental Protocol for Solubility Determination

Trustworthy data is generated through meticulous and repeatable experimental design. The following protocol provides a self-validating system for determining the qualitative and semi-quantitative solubility of BHThC.

Objective

To determine the solubility of this compound in a selected range of organic solvents at ambient temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Small vials or test tubes with caps (e.g., 4 mL)

-

Volumetric pipettes or micropipettes

-

Vortex mixer

-

Thermostatic shaker or water bath (optional, for temperature control)

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10 mg of BHThC into a clean, dry vial. Record the exact mass.

-

Initial Solvent Addition: Using a pipette, add 0.5 mL of the chosen solvent to the vial. This creates an initial concentration of ~20 mg/mL.

-

Agitation: Cap the vial securely and vortex vigorously for 60 seconds.[12] Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at this concentration.

-

Incremental Addition (if insoluble): If the solid is not fully dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL, concentration ~10 mg/mL). Recap and vortex for another 60 seconds.

-

Observation and Classification: Continue adding the solvent in 1.0 mL increments, followed by vigorous mixing, until the solid dissolves completely. Record the total volume of solvent required. Classify the solubility based on the final concentration. A common classification scheme is:

-

Very Soluble: > 100 mg/mL

-

Freely Soluble: 10 - 100 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Slightly Soluble: 0.1 - 1 mg/mL

-

Insoluble: < 0.1 mg/mL

-

-

Equilibration (for precise measurements): For more accurate results, especially for slightly soluble compounds, the mixture should be agitated in a thermostatic shaker for several hours to ensure equilibrium is reached.[5]

-